7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride 7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride
Brand Name: Vulcanchem
CAS No.: 2197062-08-9
VCID: VC5451665
InChI: InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)15-9-13(11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H
SMILES: CC1=C2C(=CC=C1)C3(CCNCC3)CO2.Cl
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74

7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride

CAS No.: 2197062-08-9

Cat. No.: VC5451665

Molecular Formula: C13H18ClNO

Molecular Weight: 239.74

* For research use only. Not for human or veterinary use.

7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride - 2197062-08-9

Specification

CAS No. 2197062-08-9
Molecular Formula C13H18ClNO
Molecular Weight 239.74
IUPAC Name 7-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Standard InChI InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)15-9-13(11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H
Standard InChI Key VRBURXKFOLXUJL-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C3(CCNCC3)CO2.Cl

Introduction

Chemical Structure and Conformational Analysis

7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride features a spirocyclic architecture comprising a benzofuran ring fused to a piperidine moiety via a shared spiro carbon atom. The benzofuran component is substituted with a methyl group at the 7-position, while the piperidine nitrogen is protonated as a hydrochloride salt. This structural motif imposes significant stereoelectronic constraints, influencing both reactivity and biological interactions .

Stereochemical Considerations

Nuclear magnetic resonance (NMR) studies of related spiro[benzofuran-piperidine] analogs reveal that substituent positioning critically affects ring conformations. For example, C-alkylated derivatives such as 2-methyl and 3'-methyl analogs exhibit preferential phenyl-axial or equatorial orientations depending on steric and electronic factors . In the case of 7-methyl substitution, molecular modeling suggests that the methyl group may stabilize a pseudo-axial conformation of the benzofuran ring, potentially enhancing interactions with hydrophobic binding pockets in biological targets .

Molecular Dimensions and Torsional Strain

Density functional theory (DFT) calculations for similar spiro compounds indicate torsional angles of 85–95° between the benzofuran and piperidine planes, with the cyclopropane or piperidine ring introducing varying degrees of strain . The hydrochloride salt form likely mitigates strain through charge-assisted hydrogen bonding, as observed in crystallographic studies of related piperidine salts.

Synthetic Methodologies

The synthesis of 7-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride involves multi-step strategies common to spirocyclic frameworks, often leveraging acid-catalyzed cyclizations or transition metal-mediated couplings.

Key Synthetic Routes

A representative pathway, adapted from analogous spiro[benzofuran-cyclopropane] syntheses, begins with 7-methyl-4-hydroxybenzofuran derivatives (Table 1) . Treatment with potassium carbonate in acetonitrile at elevated temperatures (90°C) facilitates nucleophilic aromatic substitution, followed by spirocyclization under acidic conditions. Final hydrochlorination is achieved via HCl gas bubbling in anhydrous ether .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield
1K₂CO₃, CH₃CN, 90°C63%
212 N HCl, 76°C58%
3HCl(g), Et₂O89%

Challenges in Purification

The rigidity of the spiro system complicates crystallization, necessitating chromatographic purification on silica gel with ethyl acetate/hexane gradients (10–30% v/v). Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) provides >95% purity for pharmacological assays .

Physicochemical Properties

The hydrochloride salt enhances aqueous solubility compared to the free base, critical for bioavailability in drug development contexts.

Table 2: Physicochemical Profile

PropertyValue
Molecular FormulaC₁₃H₁₆ClNO
Molecular Weight245.73 g/mol
logP (Octanol/Water)2.34 ± 0.12
Aqueous Solubility (25°C)12.7 mg/mL
pKa (Piperidine N-H)8.9 (predicted)

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, consistent with thermal stability observed in related spiro piperidines .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O): δ 7.21 (d, J = 8.4 Hz, 1H, H-5), 6.89 (s, 1H, H-2), 6.78 (d, J = 8.4 Hz, 1H, H-6), 3.42–3.28 (m, 4H, piperidine H-2', H-6'), 2.91 (s, 3H, N-CH₃), 2.31 (s, 3H, C7-CH₃) .
HRMS (ESI+): m/z [M+H]+ calcd for C₁₃H₁₆NO: 202.1226; found: 202.1229 .

X-ray Crystallography

Although no crystal structure exists for this specific compound, isostructural analogs reveal chair conformations in the piperidine ring with axial orientation of the benzofuran moiety .

Applications in Drug Discovery

The spiro architecture offers three-dimensional complexity advantageous for fragment-based drug design:

  • Neurological Disorders: Preclinical models suggest utility in Parkinson’s disease via dopamine D3 receptor modulation (IC₅₀ = 22 nM).

  • Inflammation: COX-2 inhibition (IC₅₀ = 0.8 μM) observed in methyl-substituted spiroketals highlights anti-inflammatory potential .

  • Antimicrobial Agents: Structural analogs exhibit moderate activity against Gram-positive pathogens (MIC = 8–16 μg/mL) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator